Docosylbenzene

Description

Properties

IUPAC Name |

docosylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYUFRQDILUMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874019 | |

| Record name | Docosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, C14-30-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5634-22-0, 68855-24-3 | |

| Record name | Docosylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, C14-30-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-30-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-30-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Docosylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of Docosylbenzene

This guide provides a comprehensive overview of the physicochemical properties of docosylbenzene (C₂₈H₅₀). Given the limited availability of direct experimental data for this long-chain alkylbenzene, this document synthesizes computed data, extrapolations from shorter-chain analogues such as dodecylbenzene, and established principles of physical organic chemistry. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of docosylbenzene in various experimental settings.

Introduction: Understanding the Alkylbenzene Class

Alkylbenzenes are a class of organic compounds characterized by one or more alkyl groups attached to a benzene ring. The length and branching of the alkyl chain significantly influence the molecule's physical properties. Docosylbenzene, with its 22-carbon alkyl chain, is a heavy, non-polar aromatic hydrocarbon. Its properties are dominated by the long aliphatic tail, leading to waxy solid characteristics at room temperature and very low solubility in polar solvents. Its primary relevance is in specialized applications such as high-temperature lubricants, surfactants, and as a non-polar stationary phase in chromatography.

Molecular Identity and Structure

A fundamental starting point for understanding a compound's properties is its molecular identity.

-

IUPAC Name : docosylbenzene[1]

-

Synonyms : 1-Phenyldocosane, Behenylbenzene

-

CAS Number : 5634-22-0[1]

-

Molecular Formula : C₂₈H₅₀[1]

-

Molecular Weight : 386.7 g/mol [1]

The structure consists of a saturated 22-carbon chain (the docosyl group) bonded to a phenyl group. This large, flexible alkyl chain is the primary determinant of its physical state and solubility characteristics.

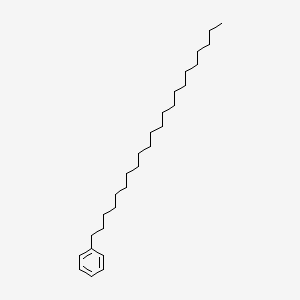

Caption: General structure of Docosylbenzene.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of docosylbenzene. Where direct experimental data is unavailable, values are estimated based on chemical principles or are computed properties from reliable databases. For comparative purposes, experimentally determined data for the shorter-chain analogue, dodecylbenzene (C₁₈H₃₀), are provided.

| Property | Docosylbenzene (C₂₈H₅₀) | Dodecylbenzene (C₁₈H₃₀) - For Comparison | Data Source/Rationale |

| Molecular Weight | 386.7 g/mol | 246.43 g/mol [2][3][4] | Computed[1] |

| Physical State | Waxy Solid | Colorless Liquid[5][6][7] | Expected due to long alkyl chain |

| Melting Point | Estimated: 45-55 °C | 3 °C[2][7][8][9] | Extrapolated from shorter n-alkylbenzenes |

| Boiling Point | > 331 °C (at 760 mmHg) | 331 °C (at 760 mmHg)[2][3][9] | Expected to be significantly higher than dodecylbenzene |

| Density | Estimated: ~0.86 g/cm³ at 20°C | 0.856 g/mL at 25 °C[2][3] | Expected to be similar to other long-chain alkylbenzenes[7] |

| Solubility in Water | Insoluble | Insoluble[2][5][7] | Highly non-polar nature |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., toluene, hexane, chloroform) | Soluble in organic solvents[2][10] | "Like dissolves like" principle[11] |

| Vapor Pressure | Very Low | 0.1 hPa at 50 °C[2][8] | Expected due to high molecular weight and boiling point |

| Refractive Index | Estimated: ~1.48 | n20/D 1.482[2][3][6][10] | Expected to be similar to dodecylbenzene |

| LogP (Octanol/Water Partition Coefficient) | 14.2 (Computed) | 8.8 (Computed) | PubChem[1][5] |

In-Depth Analysis of Key Properties

Solubility Profile

The solubility of docosylbenzene is dictated by its pronounced non-polar character. The large aliphatic chain makes it hydrophobic, rendering it virtually insoluble in water.[2][5][7] Conversely, it is expected to be readily soluble in non-polar organic solvents such as aromatic hydrocarbons (toluene, benzene), alkanes (hexane, heptane), and chlorinated solvents (chloroform, dichloromethane).[11] This is governed by the "like dissolves like" principle, where the van der Waals forces between the alkyl chain and non-polar solvent molecules are energetically favorable.[11]

Thermal Properties

Melting Point: As a waxy solid, docosylbenzene's melting point will be significantly higher than that of the liquid dodecylbenzene (3 °C).[2][7][8][9][12] The longer alkyl chain allows for more effective packing and stronger intermolecular van der Waals forces, requiring more energy to transition to the liquid phase.

Boiling Point: The boiling point of docosylbenzene is expected to be substantially higher than dodecylbenzene's 331 °C.[2][3][8][9] The increased molecular weight and surface area lead to stronger intermolecular forces that must be overcome for vaporization.

Experimental Protocol: Determination of Solubility via Isothermal Equilibrium Method

To empirically determine the solubility of docosylbenzene in a given organic solvent (e.g., hexane), the isothermal equilibrium method is a reliable approach.

Objective: To quantify the solubility of docosylbenzene in hexane at 25 °C.

Materials:

-

High-purity docosylbenzene

-

Analytical grade hexane

-

Temperature-controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks, pipettes, and vials

-

0.22 µm PTFE syringe filters

Methodology:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of docosylbenzene to a known volume of hexane. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to 25 °C. Agitate the mixtures for at least 48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[11]

-

Phase Separation: After equilibration, allow the vials to remain undisturbed in the temperature bath for 24 hours to permit the excess solid to settle.[11]

-

Sample Collection and Filtration: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.[11] This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen. Weigh the flask containing the dried docosylbenzene residue. The difference in weight gives the mass of the dissolved solute.

-

Quantitative Analysis (GC-MS): For higher precision, a validated GC-MS method can be used. A calibration curve is first generated using standard solutions of docosylbenzene in hexane of known concentrations. The filtered saturated sample is then diluted and injected into the GC-MS to determine its concentration by comparing its peak area to the calibration curve.

-

Data Calculation: The solubility is calculated and expressed in units such as g/100 mL or mg/mL.

Caption: Workflow for solubility determination.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum will be dominated by a large, unresolved multiplet around 1.2-1.6 ppm corresponding to the many -(CH₂)₂₀- protons of the alkyl chain. A triplet near 0.9 ppm will correspond to the terminal -CH₃ group. The aromatic protons will appear in the 7.1-7.3 ppm region.

-

¹³C NMR: A series of peaks between ~14 ppm and ~40 ppm will represent the carbons of the alkyl chain. The aromatic carbons will resonate in the ~125-145 ppm region.

-

IR Spectroscopy: The spectrum will show strong C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and weaker C-H stretches just above 3000 cm⁻¹ (aromatic). C=C stretching peaks for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 386. The fragmentation pattern would be characterized by a prominent peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), and a series of losses of CₙH₂ₙ+₁ fragments from the alkyl chain.

Safety and Handling

Docosylbenzene is expected to have low acute toxicity, similar to other long-chain hydrocarbons. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[2]

-

Hazards: Combustible at high temperatures. Incompatible with strong oxidizing agents.[2][8]

Conclusion

Docosylbenzene is a high-molecular-weight alkylbenzene whose physicochemical properties are dominated by its long C₂₂ alkyl chain. It is a non-polar, waxy solid with very low water solubility and good solubility in non-polar organic solvents. While direct experimental data is sparse, its behavior can be reliably predicted through an understanding of fundamental chemical principles and by comparison with well-characterized, shorter-chain analogues like dodecylbenzene. The experimental protocols and expected analytical signatures outlined in this guide provide a solid foundation for researchers working with this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521731, Docosylbenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31237, Dodecylbenzene. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: Dodecylbenzene. Retrieved from [Link].

-

Wikipedia (n.d.). Dodecylbenzene. Retrieved from [Link].

-

ChemBK (2024). Dodecylbenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31237, Dodecylbenzene (see section 3.2.10 Vapor Pressure). Retrieved from [Link].

-

Safety data sheet. (2025). Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Chemsrc (2025). dodecylbenzene | CAS#:29986-57-0. Retrieved from [Link].

-

Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

-

GreenChem Industries (n.d.). Dodecyl Benzene Sulfonic Acid (DDBSA). Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Mass Spectrum: Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

International Chemical Safety Cards (ICSCs) (n.d.). ICSC 1470 - DODECYL BENZENESULFONIC ACID. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Retrieved from [Link].

-

RefractiveIndex.INFO (n.d.). Refractive index of C6H6 (Benzene) - Moutzouris. Retrieved from [Link].

-

ResearchGate (n.d.). Refractive index of benzene. Retrieved from [Link].

-

Leah4sci (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link].

-

Chemistry Steps (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24134, Dodecylbenzenesulfonic acid. Retrieved from [Link].

Sources

- 1. Docosylbenzene | C28H50 | CID 521731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecylbenzene CAS#: 123-01-3 [m.chemicalbook.com]

- 3. 123-01-3 CAS MSDS (Dodecylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzene, dodecyl- [webbook.nist.gov]

- 5. Dodecylbenzene | C18H30 | CID 31237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Dodecylbenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 8. carlroth.com [carlroth.com]

- 9. accustandard.com [accustandard.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dodecylbenzene | CAS#:29986-57-0 | Chemsrc [chemsrc.com]

- 13. trc-corp.com [trc-corp.com]

- 14. fishersci.no [fishersci.no]

Docosylbenzene: Molecular Architecture, Isomeric Profiling, and Applications in Advanced Lipid Nanoparticles

Executive Summary

Docosylbenzene (C28H50), a long-chain linear alkylbenzene (LAB), represents a critical structural motif in the synthesis of advanced surfactants and hydrophobic anchors for drug delivery systems[1][2]. This technical guide provides an in-depth analysis of docosylbenzene, detailing its physicochemical properties, the thermodynamic causality behind its isomeric variations, and validated protocols for its synthesis and analytical characterization.

Molecular Architecture and Physicochemical Profiling

Docosylbenzene consists of a 22-carbon alkyl chain covalently bonded to a benzene ring[1]. The extreme length of the docosyl chain imparts profound lipophilicity, making it an ideal candidate for integration into lipid bilayers and hydrophobic nanoparticle cores.

Table 1: Quantitative Physicochemical Properties of 1-Phenyldocosane

| Property | Value | Analytical Relevance |

| Molecular Formula | C28H50 | Defines mass spectrometric parent ion (m/z 386.7)[1]. |

| Molecular Weight | 386.7 g/mol | Critical for stoichiometric calculations in formulation[1]. |

| XLogP3 (Lipophilicity) | 14.2 | Indicates extreme hydrophobicity; drives self-assembly[1]. |

| Hydrogen Bond Donors | 0 | Ensures lack of non-specific aqueous interactions[1]. |

| Hydrogen Bond Acceptors | 0 | Requires functionalization for amphiphilicity[1]. |

| Topological Polar Surface Area | 0 Ų | Confirms pure hydrocarbon nature prior to derivatization[1]. |

The Isomeric Landscape: Positional and Branched Variants

The 22-carbon chain of docosylbenzene allows for a vast array of positional isomers. The physical properties of these isomers are not identical; the position of the phenyl ring dictates the molecular packing parameter (

-

Terminal Isomers (e.g., 1-phenyldocosane): The phenyl ring is located at the end of the alkyl chain, creating a highly linear, cylindrical molecular geometry. Causality: Cylindrical molecules have a packing parameter close to 1.0, favoring the formation of highly stable, flat lamellar phases or rigid lipid bilayers.

-

Internal Isomers (e.g., 11-phenyldocosane): The phenyl ring is centrally located, creating a "wedge" or "V-shaped" geometry. Causality: The increased cross-sectional area of the hydrophobic tail relative to the headgroup pushes the packing parameter > 1.2. This favors inverted hexagonal (

) phases, which is highly desirable in drug delivery for promoting endosomal escape via membrane fusion.

Table 2: Comparative Isomeric Impact on Phase Behavior

| Isomer Type | Molecular Geometry | Packing Parameter (P) | Preferred Supramolecular Phase |

| 1-Phenyldocosane | Cylindrical | ~1.0 | Lamellar / Rigid Bilayer |

| 5-Phenyldocosane | Truncated Cone | 1.0 - 1.2 | Flexible Bilayer / Liposome |

| 11-Phenyldocosane | Wedge / V-Shape | > 1.2 | Inverted Hexagonal (Endosomolytic) |

Rational Synthesis: Overcoming Carbocation Rearrangement

A common pitfall in LAB synthesis is the use of Friedel-Crafts alkylation. When reacting benzene with 1-docosyl chloride using an AlCl3 catalyst, the primary carbocation rapidly undergoes 1,2-hydride shifts to form more stable secondary carbocations. This results in a statistical mixture of internal isomers. To achieve isomerically pure 1-phenyldocosane, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is required.

Protocol 1: Step-by-Step Synthesis of 1-Phenyldocosane via Suzuki-Miyaura Coupling

Objective: Synthesize pure 1-phenyldocosane without alkyl chain isomerization.

-

Reagent Preparation: Dissolve 10 mmol of 1-bromodocosane and 12 mmol of phenylboronic acid in 50 mL of anhydrous toluene under an inert argon atmosphere.

-

Catalyst & Base Addition: Add 0.5 mmol of Tetrakis(triphenylphosphine)palladium(0) [

] and 20 mmol of potassium carbonate ( -

Reflux & Coupling: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring. Causality: Vigorous stirring ensures maximum interfacial surface area between the organic and aqueous phases, driving the catalytic cycle.

-

Quenching & Extraction: Cool to room temperature, quench with 50 mL of saturated

, and extract three times with hexane. -

Purification: Purify the crude product via silica gel flash chromatography using pure hexane as the eluent. The extreme lipophilicity (XLogP3 = 14.2) ensures rapid elution of the pure 1-phenyldocosane[1].

-

Self-Validation (System Check): Run a 1H-NMR of the purified product. The presence of a distinct triplet at ~2.6 ppm confirms the terminal benzylic protons of the 1-isomer. A complex multiplet would indicate protocol failure (unwanted isomerization).

Applications in Advanced Drug Delivery (LNPs)

Docosylbenzene derivatives, such as3 (a synthetic alkylresorcinol analog)[3][4], are emerging as potent hydrophobic anchors in Lipid Nanoparticles (LNPs). By embedding the 22-carbon chain deep within the LNP core, these molecules stabilize the nanoparticle structure, preventing the premature leakage of encapsulated mRNA or small-molecule active pharmaceutical ingredients (APIs).

Fig 1. Logical workflow for integrating docosylbenzene derivatives into LNP drug delivery systems.

Analytical Characterization Protocol (HPLC-MPT-MS)

The structural validation of long-chain LABs like docosylbenzene requires specialized mass spectrometry due to their high molecular weight and lack of easily ionizable functional groups. High-Performance Liquid Chromatography coupled with Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS) has been validated by 2 as a highly reliable method for separating and analyzing long-chain LABs, including eicosylbenzene and docosylbenzene[2].

Protocol 2: Step-by-Step HPLC-MPT-MS Analysis of Docosylbenzene Isomers

Objective: Quantify and structurally identify docosylbenzene isomers in a complex lipid mixture[2].

-

Sample Preparation: Dissolve the lipid mixture in a 1:1 (v/v) solution of isopropanol and methanol to a final concentration of 1 mg/mL. Causality: Isopropanol is required to fully solubilize the highly hydrophobic 22-carbon chain, preventing column precipitation and pressure spikes.

-

Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution starting at 80% Methanol/20% Water (with 0.1% Formic Acid) ramping to 100% Methanol over 15 minutes.

-

MPT Ionization: Direct the eluent into the Microwave Plasma Torch (MPT) source. Causality: MPT provides a high-energy plasma environment capable of ionizing highly non-polar hydrocarbons that would otherwise remain silent in standard Electrospray Ionization (ESI)[2].

-

Mass Spectrometry Acquisition: Operate the MS in positive ion mode, scanning from m/z 100 to 1000. Extract the chromatogram for m/z 387.4 (corresponding to the

ion of C28H50). -

Isomeric Deconvolution: Differentiate positional isomers based on their retention times; branched and internal isomers will elute earlier than the highly linear 1-phenyldocosane due to reduced hydrophobic surface area interacting with the C18 stationary phase.

-

Self-Validation (System Suitability): Prior to sample injection, run a blank followed by a known standard of eicosylbenzene. The standard must elute with a signal-to-noise ratio > 100:1 to validate plasma torch stability and ionization efficiency before proceeding to docosylbenzene analysis.

References

-

PubChem (National Institutes of Health). "Docosylbenzene | C28H50 | CID 521731 - Structure, chemical names, physical and chemical properties." URL:[Link]

-

PhytoHub. "Showing entry for 5-n-docosylresorcinol (1,3-dihydroxy-5-docosylbenzene)." URL:[Link]

-

ResearchGate. "Correlation between initial biodegradability determined by docking studies and structure of alkylbenzene sulfonates: A new tool for intelligent design of environmentally friendly anionic surfactants." URL:[Link]

Sources

Environmental fate and transport of long-chain alkylbenzenes

Environmental Fate and Transport of Long-Chain Alkylbenzenes (LABs)

Executive Summary

Long-chain alkylbenzenes (LABs) are a specific class of secondary phenylalkanes (C10–C14 alkyl chains) primarily used as precursors for the production of linear alkylbenzene sulfonates (LAS), the world’s most common anionic surfactant. Unlike their sulfonated derivatives, LABs are highly lipophilic, non-ionic, and volatile only to a limited extent.

In environmental matrices, LABs serve as molecular markers for anthropogenic sewage contamination. Their specific isomeric distribution—quantified by the Internal/External (I/E) ratio—provides a "molecular clock" to estimate the degradation history of a sample. This guide details the physicochemical drivers, transport mechanisms, metabolic fate, and analytical protocols required to track LABs in aquatic and sedimentary environments.

Physicochemical Characterization

The environmental behavior of LABs is dictated by their high hydrophobicity and affinity for organic carbon. They act as "super-lipophiles," partitioning strongly into sediment and lipid-rich tissues.

Table 1: Physicochemical Properties of C10–C14 LABs

| Parameter | Value / Range | Significance |

| Molecular Weight | 218 – 274 g/mol | Increases with alkyl chain length (C10–C14). |

| Water Solubility | ~0.041 mg/L (at 25°C) | Extremely low; drives rapid sorption to particulates. |

| Log Kow | 7.5 – 9.1 | Indicates high potential for bioaccumulation (if not metabolized) and strong sediment sorption. |

| Koc (Soil/Sediment) | ~2.2 × 10⁴ L/kg | High affinity for organic carbon; sediment acts as the primary sink. |

| Vapor Pressure | ~1.3 Pa (25°C) | Low; volatilization is minor compared to sorption. |

| Henry’s Law Constant | High | Theoretically volatile, but rapid adsorption to suspended solids limits air-water exchange. |

Environmental Entry & Transport Mechanisms

LABs enter the environment primarily through wastewater treatment plant (WWTP) effluents due to incomplete sulfonation during detergent manufacture or residual presence in detergent products.

Transport Dynamics:

-

Adsorption: Upon entry into surface waters, >90% of LABs rapidly adsorb to suspended particulate matter (SPM).

-

Sedimentation: These particulates settle, forming a "sedimentary sink."

-

Resuspension: High-flow events can remobilize sediment-bound LABs, making them bioavailable to water-column organisms.

Diagram 1: Environmental Transport Model

Caption: Transport pathways of LABs emphasizing the shift from aqueous phase to sedimentary sinks and biotic uptake.

Biotransformation & Fate

The degradation of LABs is highly isomer-specific. This specificity allows researchers to distinguish between "fresh" and "aged" contamination.

The I/E Ratio: A Molecular Clock

The I/E Ratio is defined as the ratio of Internal isomers (e.g., 5-phenyl, 6-phenyl alkanes) to External isomers (e.g., 2-phenyl, 3-phenyl alkanes).

-

Mechanism: Bacteria preferentially degrade external isomers due to steric accessibility. Internal isomers, where the benzene ring is deep within the alkyl chain, are sterically hindered and degrade slower.

-

Fresh Source (Untreated Sewage): I/E Ratio ≈ 0.7 – 0.8 .

-

Degraded Source (Sediment/River): I/E Ratio > 1.0 (often > 1.5 in aged samples).

Metabolic Pathway

Unlike LAS, LABs lack the sulfonate group. Degradation proceeds via:

-

Omega-Oxidation: Oxidation of the terminal methyl group on the alkyl chain.

-

Beta-Oxidation: Stepwise shortening of the alkyl chain by 2-carbon units.

-

Ring Cleavage: Formation of phenylalkanoic acids and eventual ring opening (e.g., via cis,cis-muconic acid pathway).

Diagram 2: Biodegradation Pathway

Caption: Isomer-selective biodegradation pathway showing the preferential removal of external isomers.

Bioaccumulation & Ecotoxicology

While the high Log Kow (7.5–9.1) suggests massive bioaccumulation, the reality is nuanced by metabolic clearance.

-

Vertebrates (Fish):

-

BCF (Bioconcentration Factor): Low (~35).

-

Reason: Fish possess efficient Mixed-Function Oxygenase (MFO) systems (e.g., Cytochrome P450) that rapidly oxidize LABs into water-soluble metabolites, facilitating excretion.

-

-

Invertebrates (Mussels/Bivalves):

-

BCF: High.

-

Reason: Lower metabolic capacity allows LABs to accumulate in lipid tissues. This makes bivalves excellent sentinel organisms for monitoring LAB pollution.

-

Analytical Methodology

Objective: Quantify C10–C14 LABs and calculate I/E ratios in sediment. Standard: Modified EPA 8270 / USGS Methods.

Protocol Steps:

-

Extraction:

-

Mix 10–20g wet sediment with anhydrous sodium sulfate (drying agent).

-

Soxhlet Extraction with Dichloromethane (DCM) for 16–24 hours.

-

QC: Spike with surrogate standards (e.g., 1-CnLABs) prior to extraction.

-

-

Fractionation (Cleanup):

-

Exchange solvent to hexane.

-

Column Chromatography: Silica gel (fully activated).

-

Fraction 1 (Alkanes): Elute with Hexane (discard or save for aliphatic analysis).

-

Fraction 2 (LABs): Elute with Hexane:DCM (e.g., 90:10 or 80:20).

-

-

Instrumental Analysis (GC-MS):

-

Column: 30m x 0.25mm 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions: m/z 91 (base peak), 105 (secondary).

-

Quantification: Internal Standard Method (using deuterated PAHs or specific alkylbenzenes not found in nature).

-

Diagram 3: Analytical Workflow

Caption: Step-by-step analytical protocol for the isolation and quantification of LABs from sediment matrices.

References

-

Eganhouse, R. P., et al. (1983). "Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment." Environmental Science & Technology. Link

-

Takada, H., & Ishiwatari, R. (1990).[1] "Biodegradation experiments of linear alkylbenzenes (LABs): Isomeric composition of C12 LABs as an indicator of biodegradation." Environmental Science & Technology. Link

-

USGS. (2000). "Instrumental Analysis for the Long-Chain Alkylbenzenes (LCABs) in Marine Sediment Samples." USGS Standard Operating Procedures. Link

-

Bhatia, M., & Singh, H. D. (1996). "Biodegradation of commercial linear alkyl benzenes by Nocardia amarae." Journal of Biosciences. Link

-

Sherblom, P. M., et al. (1992). "Aqueous solubilities, vapor pressures, and 1-octanol-water partition coefficients for C9-C14 linear alkylbenzenes." Journal of Chemical & Engineering Data. Link

Sources

A Senior Application Scientist's Guide to the Toxicological Evaluation of Dodecylbenzene Sulfonate in Aquatic Environments

Introduction: The Environmental Significance of Dodecylbenzene Sulfonate

Dodecylbenzene sulfonate (DBS), a major component of a class of anionic surfactants known as Linear Alkylbenzene Sulfonates (LAS), is one of the most widely used synthetic surfactants in the world.[1] Its amphiphilic properties—possessing both a hydrophilic sulfonate head and a hydrophobic alkyl tail—make it an exceptionally effective ingredient in household detergents, industrial cleaners, and personal care products. The sheer volume of LAS consumed globally results in its continuous introduction into freshwater ecosystems through domestic and industrial wastewater discharges.

While LAS is designed to be readily biodegradable under aerobic conditions, its persistence can increase in anaerobic environments like sediments. This, coupled with its intrinsic surface-active properties, necessitates a thorough and rigorous toxicological evaluation to understand and mitigate its potential impact on aquatic life. This guide provides an in-depth technical overview of the methodologies and scientific rationale behind assessing the aquatic toxicity of DBS, tailored for researchers and environmental safety professionals.

Chapter 1: Environmental Fate and Behavior

Understanding the environmental fate of DBS is foundational to designing relevant toxicological studies. The primary removal mechanism of LAS from the water column is aerobic biodegradation. However, due to its surfactant nature, it has a tendency to adsorb to particulate matter and accumulate in sediments, where anaerobic conditions can slow its degradation. The environmental concentration of LAS in Australian riverine surface waters, for instance, has been conservatively estimated at 0.273 mg/L, with concentrations in sludge-amended soils and freshwater sediments being significantly higher. This partitioning behavior is critical, as it dictates the primary exposure routes for different aquatic species—pelagic organisms may be exposed to dissolved DBS in the water column, while benthic organisms will interact with sediment-bound DBS.

Chapter 2: Mechanisms of Aquatic Toxicity

The toxicity of surfactants like DBS to aquatic organisms is multifaceted, stemming primarily from their ability to disrupt biological membranes and induce oxidative stress.

2.1. Membrane Disruption As surface-active agents, the primary mode of action for DBS is the disruption of cellular and subcellular membranes. The hydrophobic alkyl tail can intercalate into the lipid bilayers of cell membranes, compromising their structural integrity and function. This is particularly damaging to sensitive external tissues like the gills of fish. This membrane disruption can impair vital physiological processes such as respiration, osmoregulation, and nutrient transport.[2] Cationic surfactants are generally considered the most toxic, but anionic surfactants like DBS also have a significant denaturing effect.[2]

2.2. Oxidative Stress Exposure to DBS has been shown to induce oxidative stress in fish, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates.[3][4] Key enzymatic antioxidants involved in this process include:

-

Superoxide Dismutase (SOD): The first line of defense, converting superoxide radicals to hydrogen peroxide (H₂O₂).[3][5]

-

Catalase (CAT): Catalyzes the decomposition of H₂O₂ into water and oxygen.[3][5]

-

Glutathione Peroxidase (GPx): Also works to reduce H₂O₂ and other organic peroxides.[6]

Studies on fish have demonstrated that exposure to surfactants can lead to a significant decrease in SOD and CAT activity, resulting in an accumulation of ROS.[3] This leads to lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, culminating in cellular dysfunction and tissue damage.[6][7]

2.3. Histopathological Effects The biochemical disruptions manifest as observable tissue damage, particularly in the gills, liver, and kidneys of fish.

-

Gills: As the primary site of gas exchange and osmoregulation, gills are in direct and constant contact with waterborne toxicants. Common histopathological lesions observed after DBS exposure include epithelial lifting (separation of the epithelial layer from the underlying tissue), necrosis (cell death), hyperplasia (cell proliferation leading to thickening of lamellae), and lamellar fusion.[8][9] These changes reduce the surface area available for respiration and impair ion exchange, leading to respiratory distress.

-

Liver and Kidney: The liver is the main organ for metabolizing and detoxifying xenobiotics, while the kidneys are crucial for excretion. Exposure to DBS can lead to liver damage, such as vacuolization and necrosis of hepatocytes.[10] Kidney tissues may also show signs of vacuolation and other degenerative changes.[8][10]

Chapter 3: Standardized Ecotoxicological Testing Protocols

To ensure data consistency and regulatory acceptance, toxicological studies on DBS adhere to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The choice of test organism is critical; species are selected to represent different trophic levels (producers, primary consumers, secondary consumers) and for their sensitivity and ease of culture in the laboratory.

3.1. Acute Toxicity Testing

Acute tests determine the effects of short-term exposure to high concentrations of a substance. The primary endpoint is typically mortality (LC₅₀) or another observable effect like immobilization (EC₅₀).

3.1.1. Protocol: Freshwater Alga Growth Inhibition Test (OECD 201)

-

Rationale: Algae are primary producers at the base of the aquatic food web. Assessing toxicity to algae is crucial for understanding potential ecosystem-wide impacts.[11]

-

Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[12]

-

Methodology:

-

Preparation: Prepare a nutrient-rich growth medium and a series of test solutions with at least five geometrically spaced concentrations of DBS, plus a control.[12]

-

Inoculation: Inoculate flasks containing the test solutions and control medium with an exponentially growing algal culture to a low initial cell density.

-

Incubation: Incubate the flasks for 72 hours under constant fluorescent illumination and temperature (21-24°C).[13]

-

Measurement: Measure algal biomass (e.g., via cell counts, spectrophotometry) at least daily.[13]

-

Endpoint Calculation: The primary endpoints are the 'yield' (biomass at 72h) and 'growth rate'. The concentration that causes a 50% reduction in growth compared to the control (EC₅₀) is calculated.[13]

-

3.1.2. Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Rationale: Daphnia magna is a key zooplankton species, serving as a primary food source for many fish. Its sensitivity to a wide range of toxicants makes it an excellent indicator species.[14]

-

Test Organism: Daphnia magna, juveniles (<24 hours old).[14]

-

Methodology:

-

Preparation: Prepare test solutions with at least five concentrations of DBS in a suitable medium (reconstituted or natural water of known hardness) and a control.[14][15]

-

Exposure: Place at least 20 daphnids, divided among four replicate vessels, into each test concentration and control.[15]

-

Incubation: Maintain the vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. No feeding occurs during the test.[14]

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[14][16]

-

Endpoint Calculation: Calculate the 48-hour EC₅₀, the concentration that immobilizes 50% of the daphnids.[15]

-

3.1.3. Protocol: Fish, Acute Toxicity Test (OECD 203)

-

Rationale: Fish represent a higher trophic level and are of significant ecological and economic importance. This test determines the concentration lethal to fish over a short duration.[17]

-

Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.[18][19]

-

Methodology:

-

Preparation: Acclimate fish to test conditions. Prepare test solutions with at least five concentrations of DBS in a geometric series and a control.[20]

-

Exposure: Place at least seven fish in each test concentration and control tank. The test is conducted for 96 hours.[20]

-

Conditions: Maintain a constant temperature, a 12-16 hour photoperiod, and adequate dissolved oxygen. This can be a static test or semi-static (with renewal of test solutions) to maintain exposure concentrations.[18]

-

Observation: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.[18][20]

-

Endpoint Calculation: Determine the 96-hour LC₅₀, the concentration that is lethal to 50% of the test fish.[21]

-

3.2. Chronic Toxicity Testing

Chronic tests assess the effects of long-term exposure to lower, more environmentally realistic concentrations. Endpoints focus on sublethal effects like reproduction, growth, and survival.

3.2.1. Protocol: Daphnia magna Reproduction Test (OECD 211)

-

Rationale: This test evaluates the impact of a substance on the reproductive output of Daphnia, a critical factor for population sustainability.[22]

-

Test Organism: Daphnia magna, females (<24 hours old).[23]

-

Methodology:

-

Exposure: Individually expose daphnids (10 replicates per concentration) to a range of DBS concentrations and a control.[24]

-

Duration & Conditions: The test runs for 21 days under semi-static conditions, with test solutions renewed and daphnids fed regularly (e.g., three times per week).[23][24]

-

Observation: Monitor parental survival and count the number of living offspring produced by each parent animal.[25]

-

Endpoint Calculation: The primary endpoint is the total number of live offspring produced per parent animal. From this, the ECx (e.g., EC₁₀, EC₂₀) for reproductive effects is calculated, along with the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[23]

-

3.3. Bioaccumulation Studies

These studies determine if a chemical accumulates in the tissues of an organism at a concentration higher than in the surrounding environment.

3.3.1. Protocol: Bioaccumulation in Fish (OECD 305)

-

Rationale: Bioaccumulation can lead to the transfer of chemicals up the food chain (biomagnification) and can cause chronic effects even when water concentrations are low. This test measures the Bioconcentration Factor (BCF).[26]

-

Methodology:

-

Uptake Phase: Expose a group of fish to one or two constant, low concentrations of DBS in a flow-through system for a period (e.g., 28 days).[26][27]

-

Depuration Phase: After the uptake phase, transfer the fish to a clean, DBS-free medium and monitor them for a subsequent period (e.g., 14-28 days).[28]

-

Sampling: Sample a minimum of four fish at several time points during both the uptake and depuration phases.[26] Water concentrations are also measured regularly.

-

Analysis: Analyze fish tissue and water samples to determine the concentration of DBS.

-

Endpoint Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish tissue to the concentration in the water at steady-state.[27][29]

-

Chapter 4: Summary of Toxicological Data

The following tables summarize representative toxicity data for Dodecylbenzene Sulfonate (and related LAS compounds) from published literature.

Table 1: Acute Toxicity of Dodecylbenzene Sulfonate to Aquatic Organisms

| Species | Trophic Level | Test Duration | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96 h | LC₅₀ | 2 - 5 | [24] |

| Pimephales promelas (Fathead Minnow) | Fish | 96 h | LC₅₀ | 1.5 - >3.0 | |

| Rita rita | Fish | 96 h | LC₅₀ | Varies | [21] |

| Daphnia magna | Invertebrate | 48 h | EC₅₀ | 0.68 - 27.6 (homolog dependent) | [11] |

| Various Algae Species | Algae | 72-96 h | EC₅₀ | 0.1 - 100 | [11] |

Table 2: Chronic Toxicity and Bioaccumulation of Dodecylbenzene Sulfonate

| Species | Trophic Level | Test Duration | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | Fish | 32 d | EC₂₀ (Survival) | ~1.0 | |

| Hyalella azteca | Invertebrate | 32 d | EC₂₀ (Survival) | 0.95 | |

| Corbicula fluminea | Invertebrate | 32 d | EC₂₀ (Length) | 0.27 | |

| Pimephales promelas & Invertebrates | Fish & Invertebrate | 32 d | BCF | 9 - 116 |

Chapter 5: Analytical Chemistry Considerations

Accurate and validated analytical methods are the bedrock of trustworthy toxicological studies. The concentration of the test substance must be verified in the test media throughout the experiment. For DBS, common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS/MS) detection is a robust method for separating and quantifying different LAS homologs and isomers in water and tissue samples.[30][31][32]

-

Spectrophotometry: The Methylene Blue Active Substances (MBAS) assay is a colorimetric method that can be used for determining total anionic surfactants, though it is less specific than HPLC.[33]

It is imperative to conduct analytical checks on both freshly prepared and aged test solutions (in semi-static and flow-through systems) to confirm the actual exposure concentrations, as DBS can adsorb to test vessels or be subject to biodegradation.[18][23]

Conclusion and Future Perspectives

The toxicological profile of Dodecylbenzene Sulfonate reveals that while it is readily biodegradable, it can exert significant toxic effects on aquatic organisms, particularly through membrane disruption and the induction of oxidative stress. Standardized OECD protocols provide a robust framework for assessing these risks across different trophic levels, yielding critical data points like LC₅₀, EC₅₀, and BCF values.

Future research should continue to focus on the sublethal effects of chronic, low-level exposure, the toxicity of DBS degradation products, and the potential for synergistic effects when DBS is present in complex environmental mixtures. As a Senior Application Scientist, it is my experience that a combination of standardized bioassays, detailed histopathological analysis, and robust analytical chemistry provides the most comprehensive and defensible assessment of a substance's environmental risk. This integrated approach is essential for ensuring the safety of our aquatic ecosystems.

References

-

Versteeg, D. J., et al. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Archives of Environmental Contamination and Toxicology, 44(2), 203–215. [Link]

-

IBACON. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

-

Ecotox Testing Solutions. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]

-

Testing Laboratory. (n.d.). OECD 201 Freshwater Algal Growth Inhibition Test. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]

-

Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates: Evaluation statement. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 211: Daphnia magna Reproduction Test. Retrieved from [Link]

-

OECD. (2025). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

Council for LAB/LAS Environmental Research. (2004). Groundbreaking Risk Assessment of LAS Published in CLER Review. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD TG 211: Daphnia magna Reproduction test. Retrieved from [Link]

-

Policy Commons. (n.d.). OECD Guidance Document on Fish Bioaccumulation Testing (TG 305). Retrieved from [Link]

-

Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]

-

Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]

-

Smithers. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link]

-

OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

J-Stage. (n.d.). Aquatic Environmental Risk Assessment of Linear Alkylbenzene Sulfonate (LAS). Retrieved from [Link]

-

IPCS INCHEM. (1996). Environmental Health Criteria 169: Linear Alkylbenzene Sulfonates and Related Compounds. Retrieved from [Link]

-

Santos, J. F., et al. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. International Journal of Molecular Sciences, 24(22), 16453. [Link]

-

Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

-

ibacon GmbH. (n.d.). OECD 211: Daphnia magna Reproduction Test. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

-

McWilliams, P., & Payne, G. (n.d.). Bioaccumulation Potential of Surfactants: A Review. European Oilfield Speciality Chemicals Association. Retrieved from [Link]

-

Regulations.gov. (n.d.). Daphnia magna Reproduction Test (OECD 211). Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

-

Sweden Water Research. (2022). Chronic toxicity testing of Citalopram on the crustacean Daphnia magna. Retrieved from [Link]

-

Stancova, V., et al. (2025). Oxidative Stress Biomarkers as Indicators of Pharmaceutical Toxicity in Fish: A Review. Toxics, 13(1), 5. [Link]

-

Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]

-

OECD. (2017). Guidance Document on Aspects of OECD TG 305 on Fish Bioaccumulation. Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Bioaccumulation in Fish Test. Retrieved from [Link]

-

ResearchersLinks. (2018). Oxidative Stress Biomarker in Assessing the Lead Induced Toxicity in Commercially Important Fish, Labeo rohita. Retrieved from [Link]

-

Uivarosi, V., et al. (2022). Oxidative Stress and Histopathological Changes in Gills and Kidneys of Cyprinus carpio following Exposure to Benzethonium Chloride, a Cationic Surfactant. Antioxidants, 11(5), 874. [Link]

-

Stancova, V., et al. (2025). Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology. International Journal of Molecular Sciences, 26(15), 8432. [Link]

-

ResearchGate. (n.d.). Histology of gill and liver of fish exposed to rig wash at day 7 and.... Retrieved from [Link]

-

Scilit. (2025). Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology. Retrieved from [Link]

-

P2 InfoHouse. (n.d.). Aquatic Toxicities of Textile Surfactants. Retrieved from [Link]

-

Oya, M., et al. (2025). Interfacial Activity and Acute Toxicity of Surfactants to Aquatic Animals. Journal of Oleo Science, 74(1), 1-10. [Link]

-

Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Retrieved from [Link]

-

University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Retrieved from [Link]

-

Zmozinski, A. V., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 438. [Link]

-

RSC Publishing. (2025). Predicting aquatic toxicity of anionic hydrocarbon and perfluorinated surfactants using membrane-water partition coefficients from coarse-grained simulations. Retrieved from [Link]

-

Khan, S. A., et al. (2005). Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry. Talanta, 67(4), 686-95. [Link]

-

Bozeya, A., et al. (2025). Method development for analysis of linear and branched alkyl benzene sulfonates. Jordan Journal of Chemistry, 20(1). [Link]

-

Mallatt, J. (1985). Fish gill structural changes induced by toxicants and other irritants: a statistical review. Canadian Journal of Fisheries and Aquatic Sciences, 42(4), 630-648. [Link]

-

El-Sayed, Y. S., et al. (2022). Detecting Aquatic Pollution Using Histological Investigations of the Gills, Liver, Kidney, and Muscles of Oreochromis niloticus. Water, 14(19), 3042. [Link]

-

ResearchGate. (n.d.). (PDF) Histopathology alterations observed in fish gills as a tool in environmental monitoring. Retrieved from [Link]

Sources

- 1. GROUNDBREAKING RISK ASSESSMENT OF LAS PUBLISHED IN CLER REVIEW | Council for LAB/LAS Environmental Research [cler.com]

- 2. eosca.eu [eosca.eu]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. researcherslinks.com [researcherslinks.com]

- 6. Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Stress and Histopathological Changes in Gills and Kidneys of Cyprinus carpio following Exposure to Benzethonium Chloride, a Cationic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Detecting Aquatic Pollution Using Histological Investigations of the Gills, Liver, Kidney, and Muscles of Oreochromis niloticus [mdpi.com]

- 11. testinglab.com [testinglab.com]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 13. oecd.org [oecd.org]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 15. oecd.org [oecd.org]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 20. oecd.org [oecd.org]

- 21. eurofins.com.au [eurofins.com.au]

- 22. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 25. swedenwaterresearch.se [swedenwaterresearch.se]

- 26. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. shop.fera.co.uk [shop.fera.co.uk]

- 29. policycommons.net [policycommons.net]

- 30. shimadzu.com [shimadzu.com]

- 31. Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. oasis.library.unlv.edu [oasis.library.unlv.edu]

Biodegradation Pathways of Sodium Dodecylbenzene Sulfonate (SDBS): A Comprehensive Technical Guide

Executive Summary

Sodium Dodecylbenzene Sulfonate (SDBS) is a highly prevalent linear alkylbenzene sulfonate (LAS) utilized globally in industrial and domestic surfactant formulations. Its amphiphilic structure—comprising a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail—grants it excellent detergency but also renders it a persistent environmental contaminant if not properly remediated[1]. While primary degradation removes the surfactant's foaming properties, ultimate biodegradation (complete mineralization to CO₂, H₂O, and biomass) is required to eliminate ecological toxicity[2]. This whitepaper provides an in-depth mechanistic analysis of SDBS biodegradation, kinetic profiling, and self-validating experimental workflows for tracking its metabolic intermediates.

Mechanistic Pathways of SDBS Biodegradation

The biodegradation of SDBS is an aerobic process predominantly driven by bacterial consortia (e.g., Pseudomonas, Bacillus, and certain microalgae like Chlorella vulgaris)[3]. The biochemical breakdown is not random; it follows a strict, sequential enzymatic pathway dictated by the steric and electronic properties of the molecule.

- -Oxidation (Chain Terminal Oxidation): The initial, rate-limiting step involves the oxidation of the terminal methyl group of the alkyl chain. Alkanemonooxygenases catalyze the insertion of an oxygen atom, converting the methyl group into a primary alcohol. This is subsequently oxidized to a carboxylic acid by dehydrogenases[4][5]. This step is critical because the intact alkyl chain protects the benzene ring from premature enzymatic cleavage.

-

-Oxidation (Chain Shortening): The resulting carboxylic acid undergoes sequential

-

Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the highly polar sulfonate group is enzymatically removed. Finally, dioxygenases catalyze the ortho- or meta-cleavage of the benzene ring, integrating the resulting aliphatic fragments into the central carbon metabolism (TCA cycle) for complete mineralization[3][4].

Biochemical pathway of SDBS degradation from ω-oxidation to complete mineralization.

Kinetic Profiling and Environmental Fate

Understanding the kinetic parameters of SDBS degradation is critical for designing wastewater treatment facilities and assessing environmental half-lives. The degradation is generally biphasic and best modeled by first-order kinetics[7]. Primary degradation (loss of the parent compound) occurs rapidly, while ultimate mineralization (ring cleavage and complete oxidation) is slower and often rate-limiting[2][7].

Quantitative Data on SDBS Biodegradation Kinetics

| Kinetic Parameter | Value / Range | Experimental Conditions | Reference |

| Primary Degradation Rate ( | 0.96 − 1.10 h⁻¹ | Activated sludge, aerobic, biotic | |

| Ultimate Mineralization Rate ( | 0.50 − 0.53 h⁻¹ | Activated sludge, aerobic, biotic | |

| Mineralization Half-life ( | 18 − 26 days | Sludge-amended agricultural soil | [2] |

| Primary Biodegradation | 6.15 ± 0.45 days | Seawater, shake flask variant | [8] |

| COD Removal Efficiency | 90.9% − 92.1% | IFAS reactor, 5-20 mg/L SDBS loading | [9] |

Validated Experimental Workflows for SDBS Analysis

To ensure scientific integrity, researchers must employ self-validating protocols that account for abiotic losses and accurately track transient metabolites. The following workflows detail the methodology for tracking SDBS degradation.

Protocol 1: Microbial Acclimation and Respirometry Setup

Causality: Microbial communities must be acclimated to SDBS to induce the expression of necessary monooxygenases and dioxygenases[6]. Respirometry (tracking CO₂ evolution) provides a macroscopic view of ultimate mineralization, ensuring that the disappearance of SDBS is due to biological breakdown rather than physical adsorption to biomass.

-

Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Wash the biomass twice with a minimal salts medium (MSM) to remove residual carbon sources.

-

Acclimation: Culture the sludge in MSM supplemented with a sub-inhibitory concentration of SDBS (e.g., 10 mg/L) as the sole carbon source to adapt the inoculum[6].

-

Test Setup: Transfer the acclimated consortia into respirometer flasks. Dose with 20 mg/L SDBS[9].

-

Self-Validation (Controls): Run parallel abiotic controls (autoclaved sludge + sodium azide) to quantify physical adsorption, and reference controls (readily biodegradable substrate like sodium acetate) to validate inoculum viability[7].

-

Monitoring: Continuously monitor O₂ consumption and ¹⁴CO₂ evolution (if using radiolabeled C₁₂-LAS) over 28 days to calculate the ultimate mineralization rate[7].

Protocol 2: HPLC-ESI-MS/MS Tracking of SPC Intermediates

Causality: To prove the mechanistic pathway, transient SPCs must be identified. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) in negative ion mode is utilized because the sulfonate group (-SO₃⁻) is naturally deprotonated, yielding exceptional sensitivity without the need for complex derivatization[10].

-

Time-Course Sampling: Extract 5 mL aliquots from the bioreactor at 0, 6, 12, 24, and 48 hours. Immediately quench biological activity by adding an equal volume of cold methanol and centrifuging at 10,000 × g for 10 minutes to remove biomass[3][10].

-

Solid Phase Extraction (SPE): Pass the supernatant through a pre-conditioned C18 SPE cartridge. Elute with methanol to concentrate the SPCs and remove inorganic salts that cause ion suppression in the mass spectrometer.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Use a gradient elution of Water (with 5 mM ammonium acetate to buffer pH and maintain sharp peak shape) and Acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Monitor the parent SDBS ion (m/z ~325 for C₁₂-LAS) and perform MS² fragmentation to identify specific product ions (e.g., loss of alkyl fragments to generate m/z 183.01 or 197.03)[10].

-

Data Integration: Map the appearance and subsequent disappearance of specific m/z values corresponding to long-chain and short-chain SPCs to confirm the progression of

-oxidation[6].

Step-by-step experimental workflow for tracking SDBS biodegradation kinetics and metabolites.

Conclusion

The biodegradation of SDBS is a complex but highly efficient biological process when managed under optimal aerobic conditions. By understanding the precise causality of the

References

1.[2] Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed. nih.gov. 2 2.[7] Comprehensive Approach for Assessing the Kinetics of Primary and Ultimate Biodegradation of Chemicals in Activated Sludge: Application to Linear Alkylbenzene Sulfonate | Environmental Science & Technology. acs.org. 7 3.[4] Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. hibiscuspublisher.com. 4 4.[6] Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - PubMed. nih.gov. 6 5.[9] Biodegradation and fate of linear alkylbenzene sulfonate in integrated fixed-film activated sludge using synthetic media. deswater.com. 9 6.[8] Biodegradation kinetics of linear alkylbenzene sulphonates in sea water - ResearchGate. researchgate.net. 8 7.[3] Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - ResearchGate. researchgate.net. 3 8.[1] (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. researchgate.net. 1 9.[5] Computing method of Biodegradation rate of Dissolved Organic Carbon... | Download Scientific Diagram - ResearchGate. researchgate.net. 5 10.[10] Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Publishing. rsc.org. 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. deswater.com [deswater.com]

- 10. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02791C [pubs.rsc.org]

The Critical Role of Surfactants in Nanoparticle Dispersion and Stabilization: A Technical Guide for Advanced Formulation

Introduction: The Thermodynamic Imperative

In the realm of nanomedicine and advanced materials, nanoparticles (NPs) are inherently plagued by a thermodynamic dilemma. Their exceptionally high surface-area-to-volume ratio results in elevated surface free energy. To minimize this energy, bare nanoparticles spontaneously aggregate, flocculate, or undergo Ostwald ripening, leading to formulation failure.

Surfactants (surface-active agents) are the primary engineering solution to this thermodynamic instability. By preferentially adsorbing at the solid-liquid interface, amphiphilic surfactant molecules drastically lower interfacial tension and impart kinetic stability to the dispersion [2]. As a Senior Application Scientist, I approach surfactant selection not as a mere formulation additive, but as the foundational architecture that dictates both the physical stability and the in vivo biological identity of the nanocarrier.

Mechanistic Foundations of Stabilization

Colloidal stability is governed by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which models the balance between attractive van der Waals forces and repulsive forces. Surfactants manipulate this balance through three primary mechanisms:

-

Electrostatic Stabilization: Ionic surfactants (e.g., SDS, CTAB) adsorb onto the NP surface, projecting their charged headgroups into the aqueous medium. This thickens the electrical double layer, increasing the zeta potential (ζ-potential) and inducing strong Coulombic repulsion between particles.

-

Steric Stabilization: Non-ionic surfactants (e.g., Polysorbate 80, Poloxamers) utilize bulky, hydrophilic polymeric chains (such as polyethylene glycol, PEG) that extend into the solvent. When two particles approach, the compression of these chains reduces configurational entropy and increases local osmotic pressure, driving the particles apart.

-

Electrosteric Stabilization: A synergistic approach utilizing charged polymers or mixtures of ionic and non-ionic surfactants to provide both double-layer and entropic repulsion.

Logical relationship of nanoparticle stabilization mechanisms via surfactant adsorption.

Rational Surfactant Selection & Quantitative Profiling

Surfactant selection must be mathematically and chemically justified. The Hydrophilic-Lipophilic Balance (HLB) scale is a critical starting point, but formulation scientists must also account for the resulting ζ-potential and the intended biological application.

Table 1: Quantitative Profiling of Common Nanoparticle Surfactants

| Surfactant | Classification | HLB Value | Typical Conc. (w/v) | Typical ζ-Potential | Primary Application / Mechanism |

| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | 1.0% - 5.0% | -5 mV to +5 mV | Brain-targeted delivery; recruits ApoE for transcytosis[1]. |

| Poloxamer 188 (Pluronic F68) | Non-ionic | 29.0 | 0.5% - 2.0% | Near-neutral | Steric stabilization; inhibits P-glycoprotein efflux [1]. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 40.0 | 0.1% - 1.0% | <-30 mV | Electrostatic stabilization; Enhanced Oil Recovery (EOR) [4]. |

| Polyvinyl Alcohol (PVA) | Non-ionic | ~18.0 | 2.0% - 5.0% | -10 mV to 0 mV | Standard PLGA nanoparticle formulation via emulsion. |

| CTAB | Cationic | 10.0 | 0.1% - 0.5% | >+30 mV | Silica NP synthesis; nucleic acid complexation. |

Biological Fate & The Protein Corona

In nanomedicine, surfactants do more than provide colloidal stability; they act as a gating mechanism for the in vivo biological identity of the nanoparticle. Upon intravenous administration, nanoparticles are immediately coated by a "protein corona" derived from blood plasma.

Causality in Formulation: Coating PLGA nanoparticles with Polysorbate 80 (P80) is not done merely for steric bulk. P80 specifically alters the protein corona by facilitating the adsorption of Apolipoprotein E (ApoE) from the bloodstream while preventing generic opsonization. This ApoE recruitment allows the nanoparticles to mimic low-density lipoproteins (LDL), enabling receptor-mediated transcytosis across the highly restrictive blood-brain barrier (BBB) [1].

Conversely, Pluronic surfactants (e.g., Poloxamer 188) provide robust steric hindrance against macrophage uptake and actively inhibit P-glycoprotein efflux transporters, thereby enhancing the intracellular retention of the nanocarrier [1]. Furthermore, optimized surfactant coatings have been proven to significantly reduce non-specific accumulation in the liver, redirecting the therapeutic payload to target organs [2].

Standardized Experimental Protocol: Emulsion Solvent Evaporation

To ensure reproducibility, a formulation protocol must be a self-validating system. Below is the step-by-step methodology for formulating surfactant-stabilized PLGA-PEG nanoparticles, detailing the causality behind each experimental parameter.

Step-by-step experimental workflow for Emulsion Solvent Evaporation.

Step-by-Step Methodology

-

Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG polymer and the hydrophobic active pharmaceutical ingredient (API) in 2 mL of dichloromethane (DCM).

-

Causality: DCM is chosen for its high volatility and excellent polymer solvency, ensuring uniform precipitation during the evaporation phase.

-

-

Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing 1% (w/v) Polysorbate 80.

-

Causality: The surfactant concentration must be maintained above its Critical Micelle Concentration (CMC). This ensures an immediate supply of surfactant monomers to rapidly coat the massive new interfacial area generated during emulsification, preventing immediate coalescence.

-

-

Primary Emulsification: Inject the organic phase into the aqueous phase under probe sonication (e.g., 40% amplitude for 2 minutes on an ice bath).

-

Causality: High-shear sonication provides the kinetic energy required to overcome the positive free energy of new interface formation. The ice bath prevents thermal degradation of the API and suppresses the flash-boiling of DCM.

-

-

Solvent Evaporation: Stir the resulting oil-in-water (O/W) emulsion magnetically at room temperature for 3-4 hours.

-

Causality: As DCM evaporates into the atmosphere, the PLGA polymer crosses its solubility threshold and precipitates, hardening the nanodroplets into solid nanoparticles with the surfactant permanently anchored at the interface.

-

-

Purification (Critical Checkpoint): Centrifuge the dispersion at 20,000 × g for 30 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat 2-3 times.

-

Causality: Unbound, free surfactant micelles in the final formulation cause severe cellular toxicity (membrane solubilization) and can induce Ostwald ripening. Washing ensures only strongly adsorbed surfactant remains [2].

-

Advanced Characterization & Self-Validation

A protocol is only as good as its quality control. To validate the success of the surfactant coating, researchers must employ advanced analytical techniques:

-

Dynamic Light Scattering (DLS) & Zeta Potential: DLS confirms the hydrodynamic diameter (target <150 nm for BBB crossing) and ensures a Polydispersity Index (PDI) < 0.2. A shift in ζ-potential compared to bare PLGA nanoparticles serves as the first-line validation of successful surfactant adsorption.

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Moving beyond basic sizing, ToF-SIMS provides definitive, molecular-level proof of surfactant presence on the nanoparticle surface by identifying unique ion peaks specific to the surfactant's chemical structure [1].

Interfacial Dynamics in Complex Media (Industrial Context)

Beyond standard aqueous nanomedicine, surfactants are critical for stabilizing nanoparticles in high-salinity or high-temperature environments, such as those encountered in Enhanced Oil Recovery (EOR). In these states, the combination of anionic surfactants with surface-modified silica nanoparticles produces a highly viscoelastic interface. The surfactant molecules synergize with the nanoparticles, raising the surface elastic dilational modulus and preventing aggregation even at temperatures up to 80°C and in concentrated brines [3, 4].

References

- Source: nih.

- Source: nih.

- Source: utexas.

- Source: researchgate.

Methodological & Application

High-performance liquid chromatography (HPLC) for Dodecylbenzene analysis

Application Note: High-Resolution Isomeric Profiling of Dodecylbenzene (DDB) via RP-HPLC

Abstract

Dodecylbenzene (DDB), a critical intermediate in the production of linear alkylbenzene sulfonates (LAS), exists as a complex mixture of positional isomers (e.g., 2-phenyl to 6-phenyl dodecane). While Gas Chromatography (GC) is traditionally used for homolog distribution, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for non-volatile matrix analysis and process monitoring without derivatization. This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to resolve the hydrophobic isomeric clusters of DDB, utilizing a high-carbon-load C18 stationary phase and UV-Fluorescence detection.

Introduction & Scientific Rationale

The Analytical Challenge

Dodecylbenzene is a lipophilic hydrocarbon consisting of a saturated C12 alkyl chain attached to a benzene ring. Commercial DDB is rarely a single compound; it is a mixture of:

-

Homologs: C10, C11, C12, C13 alkylbenzenes (impurities from feedstock).

-

Positional Isomers: The phenyl group can attach at different carbons along the chain (2-, 3-, 4-, 5-, or 6-position).

Why HPLC? Unlike GC, HPLC allows for the analysis of DDB in the presence of thermally unstable surfactants (LAS) or within aqueous-organic matrices common in environmental samples.

Separation Mechanism: Hydrophobic Subtraction

The separation relies on Reversed-Phase Chromatography (RP-HPLC) .

-

Stationary Phase: A C18 (Octadecylsilane) column provides a non-polar surface.

-

Interaction: The "Hydrophobic Subtraction Model" dictates that isomers with the phenyl group closer to the center of the chain (e.g., 6-phenyldodecane) are effectively "shorter" and more compact than those with the phenyl group at the end (e.g., 2-phenyldodecane).

-

Elution Order: More compact isomers (internal isomers) interact less with the C18 ligands and elute earlier. Linear, terminal isomers interact most strongly and elute later.

Method Development Strategy

To achieve reproducibility and resolution, we utilize a Non-Aqueous Reversed-Phase (NARP) or High-Organic approach due to DDB's negligible water solubility.

Column Selection

-

Type: C18 with high surface area and high carbon load (>15%).

-

Rationale: Maximizes hydrophobic selectivity (α) between closely related isomers.

-

Recommended: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 (Core-shell).

Detection Physics

-